4-Methoxy-2-methyl-5-nitroaniline
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Overview
Description
4-Methoxy-2-methyl-5-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methyl-5-nitroaniline can be synthesized through a multi-step process involving nitration, reduction, and substitution reactions. One common method involves the nitration of 4-methoxy-2-methylaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.
4-Fluoro-2-Methoxy-5-nitroaniline: Contains a fluorine atom instead of a methyl group
Uniqueness
4-Methoxy-2-methyl-5-nitroaniline is unique due to the presence of both methoxy and methyl groups, which enhance its chemical stability and reactivity. These functional groups also contribute to its distinct physical and chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-2-methyl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOJKBPYZLLFOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476938 |
Source
|
Record name | Benzenamine, 4-methoxy-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123343-96-4 |
Source
|
Record name | Benzenamine, 4-methoxy-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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